N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide
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Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide, also known as IBQCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and neuroscience. IBQCC is a synthetic compound that belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities.
Scientific Research Applications
Anticancer Applications
Tetrahydroisoquinoline derivatives, including structures similar to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide, have shown promise in anticancer drug discovery. Trabectedin, a drug approved by the US FDA for treating soft tissue sarcomas, exemplifies the potential of THIQ derivatives in cancer therapy. These compounds are studied for their unique mechanisms of action, including DNA interaction and modulation of the tumor microenvironment, which could lead to novel cancer treatments (Singh & Shah, 2017).
Central Nervous System (CNS) Applications
THIQ derivatives are also being investigated for their potential in treating CNS disorders. Their neuroprotective and neuroregenerative properties make them candidates for developing treatments for diseases such as Parkinson's and Alzheimer's. These compounds' ability to prevent neurotoxicity and promote neuronal health could lead to new therapeutic strategies for managing CNS conditions (Danao et al., 2021).
Infectious Disease Applications
THIQ derivatives have shown activity against various infectious diseases, including malaria, tuberculosis, HIV, HSV, and leishmaniasis. Their broad-spectrum antimicrobial and antiviral properties are attributed to unique mechanisms of action that differ significantly from existing drugs, offering a potential avenue for developing new infectious disease treatments (Singh & Shah, 2017).
properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14(2)20(24)22-12-6-9-15-10-11-17(13-18(15)22)21-19(23)16-7-4-3-5-8-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDYLKAZRAAIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
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